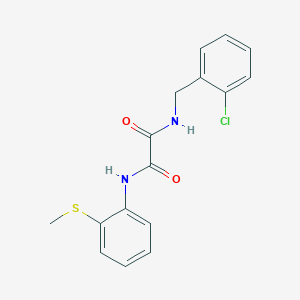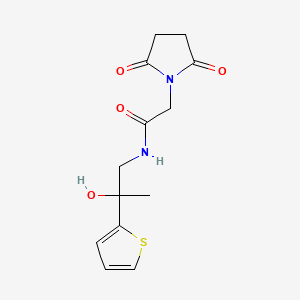
N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CMPO, is a chemical compound that has been widely used in scientific research for its unique properties. CMPO is a chelating agent that has the ability to bind to metal ions, making it useful in various applications such as nuclear fuel reprocessing, separation of rare earth metals, and extraction of metal ions from waste solutions.
Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agents
This compound has potential applications in the development of new antimicrobial agents. The presence of the imidazole ring, which is known for its broad range of biological activities, suggests that derivatives of this compound could be synthesized and evaluated for their efficacy against various bacterial strains .
Agriculture: Pesticides
In agriculture, compounds with chlorobenzyl groups have been explored for their use as pesticides. The specific structure of N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide could be investigated for its pesticidal properties, particularly in protecting crops from fungal and bacterial pathogens .
Industry: Chemical Synthesis
The benzylic position in this compound is reactive, allowing for various chemical transformations. This reactivity can be harnessed in industrial chemical synthesis, potentially creating new materials or intermediates for further chemical reactions .
Environmental Science: Pollution Remediation
Compounds containing sulfur, such as the methylthio group in this molecule, can sometimes play a role in environmental remediation processes. Research could explore the use of this compound in binding heavy metals or other pollutants, aiding in their removal from contaminated sites .
Biochemistry: Enzyme Inhibition
The structure of N1-(2-chlorobenzyl)-N2-(2-(methylthio)phenyl)oxalamide suggests it could interact with enzymes and potentially act as an inhibitor. This application could be particularly relevant in the study of disease pathways or the metabolism of other compounds within biological systems .
Pharmacology: Drug Development
Given the compound’s structural features, it could serve as a lead compound in drug development. Its benzylic and sulfur-containing groups may contribute to its binding affinity for certain receptors or enzymes, making it a candidate for further pharmacological studies .
Material Science: Organic Semiconductors
Organic compounds with aromatic and heteroaromatic structures, like this oxalamide derivative, are often key components in organic semiconductors. Research could be directed towards its electronic properties and potential use in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could be used as a standard or reference material in chromatographic analysis, helping to calibrate equipment or as a comparison for identifying other compounds with similar structural features .
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
Compounds with similar structures often undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The compound might form a sigma-bond with its target, generating a positively charged intermediate .
Biochemical Pathways
It’s plausible that the compound could affect pathways involving aromatic compounds or those that can be influenced by electrophilic aromatic substitution .
Result of Action
Based on its potential mode of action, it could cause changes in the function or activity of its target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-22-14-9-5-4-8-13(14)19-16(21)15(20)18-10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENFJOHBJRPOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1H-isochromen-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2889199.png)


![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)



![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2889214.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)


![(1R,3s,5S)-N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2889221.png)